Sodium 1-amino-1h-tetrazole-5-thiolate Sodium 1-amino-1h-tetrazole-5-thiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20421168
InChI: InChI=1S/CH3N5S.Na/c2-6-1(7)3-4-5-6;/h2H2,(H,3,5,7);/q;+1/p-1
SMILES:
Molecular Formula: CH2N5NaS
Molecular Weight: 139.12 g/mol

Sodium 1-amino-1h-tetrazole-5-thiolate

CAS No.:

Cat. No.: VC20421168

Molecular Formula: CH2N5NaS

Molecular Weight: 139.12 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-amino-1h-tetrazole-5-thiolate -

Specification

Molecular Formula CH2N5NaS
Molecular Weight 139.12 g/mol
IUPAC Name sodium;1-aminotetrazole-5-thiolate
Standard InChI InChI=1S/CH3N5S.Na/c2-6-1(7)3-4-5-6;/h2H2,(H,3,5,7);/q;+1/p-1
Standard InChI Key LGDCRGLVJPRBRL-UHFFFAOYSA-M
Canonical SMILES C1(=NN=NN1N)[S-].[Na+]

Introduction

Sodium 1-amino-1H-tetrazole-5-thiolate is a chemical compound with the CAS number 84994-47-8. It is a derivative of tetrazole, a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. The compound is of interest due to its potential applications in organic synthesis and its role in forming various heterocyclic compounds.

Synthesis and Preparation

The synthesis of sodium 1-amino-1H-tetrazole-5-thiolate typically involves the reaction of 1-amino-1H-tetrazole-5-thiol with sodium hydroxide. The process may require careful control of pH and temperature to ensure the formation of the desired product. The compound can be isolated through filtration after acidification, as reported in some studies .

Applications in Organic Synthesis

Sodium 1-amino-1H-tetrazole-5-thiolate is used as a precursor in the synthesis of various heterocyclic compounds. For example, it has been employed in the synthesis of pyrimido[4,5-e]tetrazolo[5,1-b] thiadiazine derivatives via an S–N type Smiles rearrangement. These derivatives have shown potential antibacterial activity .

Biological Activity

While specific biological activities of sodium 1-amino-1H-tetrazole-5-thiolate itself are not well-documented, compounds derived from tetrazole derivatives often exhibit a range of biological properties, including antibacterial and anticancer activities. The tetrazole ring is known for its ability to participate in hydrogen bonding, which can enhance the biological activity of compounds containing this moiety .

Research Findings

Recent research has focused on the synthesis and biological evaluation of heterocyclic compounds containing the tetrazole ring. For instance, pyrimido[4,5-e]tetrazolo[5,1-b] thiadiazine derivatives synthesized using sodium 1-amino-1H-tetrazole-5-thiolate have shown moderate antibacterial activity . This highlights the potential of tetrazole-based compounds in drug discovery.

Safety and Handling

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